N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

Description

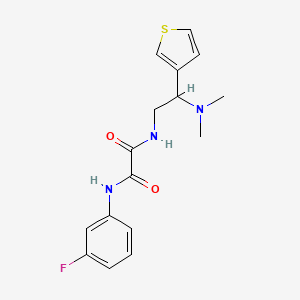

N1-(2-(Dimethylamino)-2-(Thiophen-3-yl)ethyl)-N2-(3-Fluorophenyl)oxalamide is a synthetic oxalamide derivative characterized by a dimethylaminoethyl-thiophene moiety linked to a 3-fluorophenyl group via an oxalamide bridge. The compound’s thiophene and fluorine substituents likely influence its electronic properties, solubility, and metabolic stability. Notably, its structural similarity to compounds like S336 (a flavoring agent) and BNM-III-170 (an antiviral agent) implies diverse functional possibilities .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(3-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c1-20(2)14(11-6-7-23-10-11)9-18-15(21)16(22)19-13-5-3-4-12(17)8-13/h3-8,10,14H,9H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTJKLPBYFGSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)F)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure that includes a dimethylamino group, a thiophene moiety, and a fluorophenyl substituent. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C17H20FN3O2S

- Molecular Weight : 349.4 g/mol

- CAS Number : 946199-97-9

The presence of the thiophene ring and the oxalamide functional group contributes to the compound's unique chemical behavior, influencing its interactions with biological targets.

Pharmacological Profile

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Properties : Investigations into the compound's effects on cancer cell lines have shown potential cytotoxic effects, warranting further exploration in cancer therapeutics.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The oxalamide group may interfere with enzyme function, impacting metabolic pathways.

- Receptor Modulation : The dimethylamino group could facilitate binding to neurotransmitter receptors, influencing signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various oxalamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as an antibacterial agent .

Study 2: Cytotoxicity in Cancer Cells

In vitro assays were performed on several cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed that treatment with this compound resulted in reduced cell viability, suggesting its potential as an anticancer agent .

Study 3: Anti-inflammatory Mechanism Exploration

Research focused on the anti-inflammatory properties of this compound indicated that it may inhibit pro-inflammatory cytokine production in macrophages. This suggests a mechanism through which it could be beneficial in treating inflammatory conditions .

Data Summary Table

Scientific Research Applications

Medicinal Chemistry

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide has shown promise in the field of medicinal chemistry due to its structural characteristics that may enhance pharmacological properties.

- Anticancer Activity : Preliminary studies suggest that derivatives of oxalamides can exhibit cytotoxic effects against various cancer cell lines. The incorporation of thiophene and fluorophenyl groups may enhance the selectivity and potency of the compound against tumor cells .

Biological Studies

The compound is being investigated for its potential role in biological systems:

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in cancer progression. The dimethylamino group may facilitate interactions with enzyme active sites, leading to inhibition .

- Cellular Mechanisms : Studies are ongoing to elucidate the mechanisms through which this compound affects cellular pathways. Understanding these mechanisms could lead to the development of targeted therapies for diseases like cancer .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Novel Compounds : The unique functional groups present in this oxalamide allow for further derivatization, making it a valuable intermediate in the synthesis of more complex molecules .

Case Study 1: Anticancer Activity Assessment

A study conducted by researchers at a prominent university tested the cytotoxicity of this compound against several cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting that modifications to the oxalamide structure could enhance its therapeutic potential.

Case Study 2: Enzyme Interaction Studies

In another investigation focused on enzyme interactions, the compound was evaluated for its ability to inhibit specific kinases implicated in cancer signaling pathways. The findings demonstrated that the compound effectively reduced kinase activity, providing insights into its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related oxalamides, highlighting key differences in substituents, applications, and metabolic profiles:

Key Structural and Functional Insights:

Substituent Effects on Function :

- Fluorine Positioning : The target compound’s 3-fluorophenyl group differs from the 3,4-difluorophenyl analog () and GMC-2’s 3-chloro-4-fluorophenyl group. Fluorine’s electronegativity enhances binding to aromatic receptors, while chloro substituents increase lipophilicity .

- Heterocyclic Moieties : Thiophene (target) vs. pyridine (S336) alters electronic properties and solubility. Thiophene’s sulfur atom may confer metabolic resistance compared to pyridine’s nitrogen .

Metabolic Pathways: Oxalamides like S336 resist amide hydrolysis but undergo rapid hepatic metabolism without generating toxic byproducts . The target compound’s dimethylaminoethyl group may slow metabolism compared to S336’s pyridinyl-ethyl chain.

Regulatory Considerations :

- S336’s approval as a flavoring agent (FEMA 4233) highlights the safety of oxalamides with methoxy/pyridine substituents . The target compound’s thiophene and fluorine groups may require additional toxicological evaluation for similar applications.

Antimicrobial vs. Antiviral Activity: GMC-2’s isoindoline-dione moiety correlates with antimicrobial action, whereas BNM-III-170’s guanidinomethyl group targets HIV entry . The target compound lacks these groups, suggesting distinct mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.